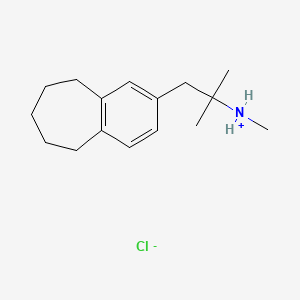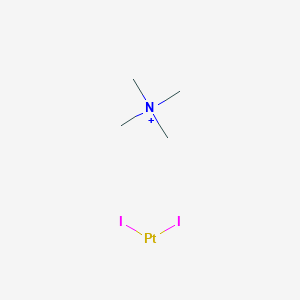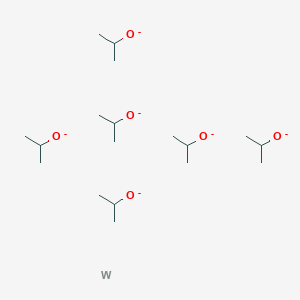
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is a chemical compound that features a boron atom bonded to a 4-chlorobenzenamine group and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- typically involves the reaction of 4-chlorobenzenamine with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-chlorobenzenamine+boron trifluoride→Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chemical structure, potentially leading to new compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- has several scientific research applications, including:
Biology: Research is ongoing to explore the potential biological activities of this compound and its derivatives.
Medicine: The compound’s unique properties make it a candidate for drug development and other medical applications.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis and other applications where precise control of chemical reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
- Boron, (2-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Boron trifluoride
Uniqueness
Boron, (4-chlorobenzenamine-kappaN)trifluoro-, (T-4)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its 4-chlorobenzenamine group differentiates it from other isomers and influences its behavior in chemical reactions and applications.
Propiedades
Número CAS |
4084-48-4 |
|---|---|
Fórmula molecular |
C6H6BClF3N |
Peso molecular |
195.38 g/mol |
Nombre IUPAC |
[(4-chlorophenyl)azaniumyl]-trifluoroboranuide |
InChI |
InChI=1S/C6H6BClF3N/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H,12H2 |
Clave InChI |
LGKQDTKTONAXTO-UHFFFAOYSA-N |
SMILES canónico |
[B-]([NH2+]C1=CC=C(C=C1)Cl)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)

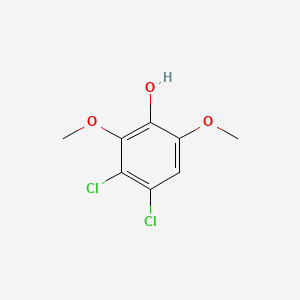
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
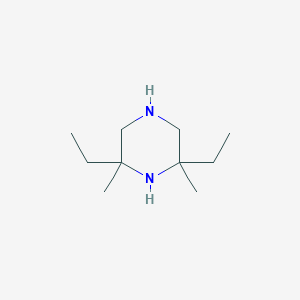
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
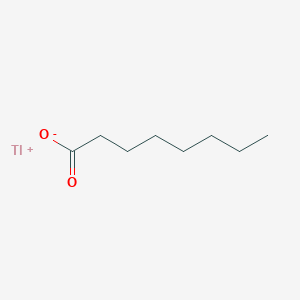
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
